molecular formula C13H9ClN2O B8697007 2-chloro-5-phenylmethoxypyridine-3-carbonitrile

2-chloro-5-phenylmethoxypyridine-3-carbonitrile

Cat. No.: B8697007
M. Wt: 244.67 g/mol
InChI Key: TYHDMIGJLTYWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-phenylmethoxypyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a benzyloxy group at the 5-position and a chlorine atom at the 2-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloronicotinonitrile.

    Benzyloxy Substitution: The benzyloxy group is introduced at the 5-position of the nicotinonitrile core through a substitution reaction. This can be achieved using benzyl alcohol in the presence of a suitable base and catalyst.

A common synthetic route involves the use of phosphorus pentachloride and nicotinamide-1-oxide to prepare 2-chloronicotinonitrile . The benzyloxy substitution is then carried out under mild conditions to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-phenylmethoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-chloro-5-phenylmethoxypyridine-3-carbonitrile has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of potential drug candidates due to its unique chemical structure.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-phenylmethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in nitrilase-catalyzed hydrolysis, the compound binds to the active site of the enzyme, leading to the formation of a delocalized π bond and subsequent hydrolysis . This interaction is crucial for its catalytic activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinonitrile: Lacks the benzyloxy group and has different reactivity and applications.

    5-Benzyloxy-2-bromonicotinonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.

    5-Methoxy-2-chloronicotinonitrile: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness

2-chloro-5-phenylmethoxypyridine-3-carbonitrile is unique due to the presence of both the benzyloxy and chlorine substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-chloro-5-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C13H9ClN2O/c14-13-11(7-15)6-12(8-16-13)17-9-10-4-2-1-3-5-10/h1-6,8H,9H2

InChI Key

TYHDMIGJLTYWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flame dried flask under N2 was placed 2-chloro-5-hydroxynicotinonitrile (2.0 g, 0.012 mol), DMF (60 mL), NaH (50% oil dispersion, 0.75 g, 0.013 mol) and the mixture cooled to 0°-4° C. A solution of benzyl bromide (1.5 mL, 0.013 mol) in DMF (2 mL) was then added and the solution allowed to stir at room temperature overnight. The mixture was poured into H2O and extracted with Et2O (3×). The organic layer was concentrated to yield 2.0 g (100%) of 5-benzyloxy-2-chloronicotinonitrile. An analytical sample of 5-benzyloxy-3-chloronicotinonitrile was prepared by trituration with C6H14, mp 114°-15° C.; 1H NMR (CDCl3) δ5.2 (2H, s) 7.4 (5H, s), 7.5 (1H, d, J=3) and 8.35 (1H, d, J=3); IR (nujol) 2220 cm-1 ; MS m/e M+ 244.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.